2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc

Pharmacokinetics Bioavailability Zinc supplementation

2,4-Dioxo-1H-pyrimidine-6-carboxylic acid;zinc, commonly referred to as zinc orotate (CAS 68399-76-8), is the zinc salt of orotic acid—a pyrimidine carboxylic acid and biosynthetic intermediate in the de novo pyrimidine pathway. The compound typically crystallizes as a dihydrate (molecular weight ~413.6 g/mol) and is characterized as an insoluble organic zinc salt, appearing as a white to off-white crystalline powder with minimal aqueous solubility (approximately 0.1 g/100 mL at 25°C) but greater solubility in dilute acids.

Molecular Formula C10H8N4O8Zn
Molecular Weight 377.6 g/mol
CAS No. 68399-76-8
Cat. No. B1592381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc
CAS68399-76-8
Molecular FormulaC10H8N4O8Zn
Molecular Weight377.6 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn]
InChIInChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);
InChIKeyLUALAXHLCYKCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Orotate (CAS 68399-76-8): Core Identity and Procurement-Relevant Physicochemical Profile


2,4-Dioxo-1H-pyrimidine-6-carboxylic acid;zinc, commonly referred to as zinc orotate (CAS 68399-76-8), is the zinc salt of orotic acid—a pyrimidine carboxylic acid and biosynthetic intermediate in the de novo pyrimidine pathway [1]. The compound typically crystallizes as a dihydrate (molecular weight ~413.6 g/mol) and is characterized as an insoluble organic zinc salt, appearing as a white to off-white crystalline powder with minimal aqueous solubility (approximately 0.1 g/100 mL at 25°C) but greater solubility in dilute acids [2]. Zinc orotate occupies a distinct position among zinc supplement salts: it is an organic chelate/complex rather than a simple inorganic salt, and its orotate ligand is an endogenous metabolite, which underpins mechanistic claims of facilitated transmembrane transport [3]. Regulatory context is material for procurement: the European Food Safety Authority (EFSA) has classified orotic acid salts—including zinc orotate—as substances for which safety could not be established for food supplement use, a classification that does not apply to zinc sulfate, gluconate, or citrate [4].

Why Zinc Orotate (68399-76-8) Cannot Be Considered Freely Interchangeable with Other Zinc Salts


Despite appearing as simple zinc sources in catalog listings, zinc orotate and its nearest in-class analogs (zinc sulfate, zinc gluconate, zinc citrate, zinc picolinate) exhibit quantifiable divergence across multiple dimensions that preclude generic substitution. Pharmacokinetic profiling in a rabbit model revealed that zinc orotate displays a distinct plasma concentration-time profile—faster distribution (α) and elimination (β) phases after parenteral administration and a slower absorption rate constant (Ka) after oral dosing—relative to zinc sulfate and zinc pantothenate, even though overall bioequivalence was concluded for the two soluble salts [1]. In neuronal PC12 cells, zinc orotate was categorized as moderately cytotoxic, whereas zinc sulfate and zinc citrate fell into the high-cytotoxicity tier, a difference linked to differential cellular zinc uptake rates [2]. The compound's minimal aqueous solubility (~0.1 g/100 mL) contrasts sharply with highly soluble inorganics such as zinc sulfate, directly impacting formulation strategy, dissolution testing, and potential for sustained-release design [3]. For scientific procurement, these documented differences mean that swapping zinc orotate for a less expensive generic zinc salt without reformulation validation risks altering pharmacokinetic behavior, cellular tolerability, and dosage-form performance.

Quantitative Head-to-Head Evidence for Zinc Orotate (CAS 68399-76-8) Versus Comparator Zinc Salts


Comparative Pharmacokinetics: Zinc Orotate vs. Zinc Sulfate and Zinc Pantothenate in Rabbits

In a direct three-arm pharmacokinetic study in rabbits (Andermann & Dietz, 1982), zinc orotate was compared with zinc sulfate (soluble inorganic salt) and zinc pantothenate (soluble organic salt) after both intravenous and oral administration. Zinc orotate exhibited a faster distribution phase (α) and faster elimination phase (β) after parenteral injection relative to the two soluble salts, yet a slower absorption rate constant (Ka) after oral dosing. Despite these profile differences, the two soluble salts were not significantly different from each other (p < 0.05) and were judged bioequivalent. Zinc orotate, being insoluble, showed dissolution behavior in water that did not correlate with in vivo pharmacokinetic parameters, underscoring that aqueous solubility is a poor predictor of its in vivo performance [1].

Pharmacokinetics Bioavailability Zinc supplementation

In Vitro Cytotoxicity Tiering: Zinc Orotate vs. Six Other Zinc Salts in Neuronal PC12 Cells

Pavlica et al. (2009) conducted a systematic comparison of seven Zn²⁺-salts (sulfate, acetate, orotate, citrate, histidinate, chloride, gluconate) in differentiated PC12 neuronal cells over a concentration range of 0.05–0.3 mM. Zinc orotate was classified in the moderate-cytotoxicity tier, alongside zinc acetate, zinc chloride, and zinc gluconate. In contrast, zinc citrate and zinc sulfate were rated as the most toxic, particularly at low concentrations (≥0.1 mM). Zinc histidinate showed the lowest cytotoxicity. Cellular zinc uptake from zinc sulfate and zinc citrate was significantly higher than from other salts, correlating uptake with toxicity. At 0.05 mM, most salts were non-cytotoxic except zinc citrate [1].

Cytotoxicity Neuronal safety Zinc salt selection

Homeostatic Equivalence: Zinc Orotate vs. Sulfate, Gluconate, Aspartate, and Histidine in Long-Term Rat Feeding

Windisch et al. (2003) investigated the long-term homeostatic response to five dietary zinc sources—sulfate, gluconate, orotate, aspartate, and histidine—in ⁶⁵Zn-labeled non-growing rats fed a phytate-containing diet (8 g/kg Na phytate, 50 ppm basal Zn). An extra 50 ppm Zn from each source was added to the diet for 14 days (n=5 per group). Results demonstrated that extra dietary Zn was completely compensated by increased fecal Zn excretion irrespective of source; urinary Zn and Zn retention remained constant across all groups. Zn concentrations and total Zn amounts in organs, tissues, and whole body were affected by neither quantity nor type of dietary Zn. The rate of Zn exchange in tissues increased with extra Zn additions irrespective of source type. The authors concluded that dietary Zn from sulfate, gluconate, orotate, aspartate, and histidine is physiologically equivalent once metabolic Zn requirements are met, with any potential differences in bioavailability fully masked by homeostatic counter-regulation [1].

Zinc homeostasis Bioavailability equivalence Tissue zinc

Aqueous Solubility Contrast: Zinc Orotate vs. Common Inorganic and Organic Zinc Salts

Zinc orotate dihydrate exhibits minimal aqueous solubility of approximately 0.1 g/100 mL (1 mg/mL) at 25°C, classifying it as practically insoluble in water and practically insoluble in 96% ethanol and ether. This contrasts with the high aqueous solubility of zinc sulfate heptahydrate (>500 mg/mL at 25°C), zinc gluconate (~100 mg/mL), and zinc citrate (moderate, ~10–20 mg/mL). Zinc orotate's solubility increases in dilute acids. The Andermann & Dietz (1982) study explicitly noted that dissolution behavior in water does not correlate with in vivo pharmacokinetic parameters for zinc orotate, distinguishing it from highly soluble salts whose dissolution rate can be rate-limiting for absorption [1][2].

Solubility Formulation design Dissolution testing

Procurement-Relevant Application Scenarios for Zinc Orotate (CAS 68399-76-8) Based on Quantitative Evidence


Sustained-Release Oral Zinc Formulations Exploiting Slow Absorption Kinetics

The Andermann & Dietz (1982) pharmacokinetic study established that zinc orotate exhibits a slower oral absorption rate constant (Ka) compared to zinc sulfate and zinc pantothenate, despite overall bioequivalence in extent of absorption. This kinetic profile, combined with minimal aqueous solubility (~0.1 g/100 mL), makes zinc orotate an appropriate candidate for matrix-based sustained-release or modified-release oral solid dosage forms where a prolonged, non-pulsatile zinc input profile is desired. Formulators should not substitute zinc sulfate into such a design without anticipating faster absorption and potential Cmax excursions [1].

Neuronal Cell Culture Studies Where Zinc Salt Cytotoxicity Is a Confounding Variable

In the Pavlica et al. (2009) head-to-head cytotoxicity tiering across seven zinc salts in differentiated PC12 neuronal cells, zinc orotate was classified as moderately cytotoxic, while zinc sulfate and zinc citrate—the two most commonly used zinc salts in cell culture—were classified as highly cytotoxic at equimolar Zn²⁺ concentrations (≥0.1 mM). For in vitro neuroscience or neurotoxicity screening studies where zinc supplementation is required but zinc salt-induced cytotoxicity must be minimized, zinc orotate offers a quantifiably lower-cytotoxicity alternative to zinc sulfate, reducing the risk of confounding cell death in assay readouts [1].

Preclinical Animal Studies Where Zinc Source Equivalence Has Been Validated

The Windisch et al. (2003) study demonstrated that under conditions of adequate zinc status in rats fed a phytate-containing diet, zinc orotate is physiologically equivalent to zinc sulfate, gluconate, aspartate, and histidine for all measured endpoints including organ zinc concentration, whole-body retention, and tissue exchange rate. Researchers designing preclinical nutrition or toxicology studies may select zinc orotate as their zinc source with the evidence-based understanding that tissue-level zinc outcomes will not differ from those obtained with less expensive generic salts, provided zinc homeostasis is not perturbed. This equivalence supports zinc orotate as a viable alternative when its specific ligand properties (e.g., orotic acid as an endogenous pyrimidine precursor) are scientifically relevant to the study hypothesis [1].

Non-Aqueous or Lipid-Based Formulation Platforms Leveraging Low Water Solubility

Zinc orotate's minimal aqueous solubility (~1 mg/mL) and insolubility in ethanol and ether position it for formulation strategies that exploit hydrophobicity—such as lipid-based drug delivery systems, oil suspensions, or hydrophobic matrix tablets. In contrast, highly water-soluble salts like zinc sulfate are unsuitable for such platforms due to rapid leaching or osmotic effects. For procurement teams sourcing zinc for non-aqueous formulation development, zinc orotate's solubility profile provides a functionally relevant differentiation that directly dictates excipient compatibility and manufacturing process design [1][2].

Quote Request

Request a Quote for 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.